molecular formula C23H18N2OS B2477899 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956744-37-9

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2477899
CAS No.: 956744-37-9
M. Wt: 370.47
InChI Key: BXKXJYKMKYPEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a carbaldehyde group at the 4-position and a 4-methylphenylsulfanyl substituent at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The sulfanyl (S–) group in this compound may enhance electronic delocalization and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization and bioactivity .

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXJYKMKYPEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazole derivative with a thiol, such as 4-methylbenzenethiol, under suitable conditions to form the sulfanyl-substituted pyrazole.

    Formylation: The final step involves the formylation of the pyrazole ring, typically using Vilsmeier-Haack reaction conditions, which include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 5-[(4-methylphenyl)sulfinyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 5-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

    Reduction: 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been synthesized and tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity against tumor cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The presence of the sulfanyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Neurological Applications
this compound may serve as a scaffold for developing allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in treating central nervous system disorders. Compounds targeting GPCRs have shown potential in modulating neurotransmitter systems, offering new avenues for treating conditions such as depression and anxiety .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it an interesting candidate for organic electronic applications. Its ability to form charge-transfer complexes can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural features allow for tuning its electronic properties to optimize performance in these devices .

Sensor Development
Research has indicated that pyrazole derivatives can be used in sensor technology due to their ability to interact with various analytes. The compound's sulfanyl group can facilitate selective binding with metal ions or small organic molecules, making it suitable for developing chemical sensors with high sensitivity and selectivity .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the molecular arrangement and potential reactivity patterns of the compound .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values < 10 µM in various cancer cell lines.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Study CNeurological ApplicationsIdentified as a potential allosteric modulator for GPCRs with promising effects on neurotransmitter modulation in vitro.
Study DOrganic ElectronicsExhibited high charge mobility suitable for use in OLEDs; optimized device performance was achieved with specific formulations incorporating this compound.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Notes
Target Compound 4-MePhS (5), Ph (1,3) C₂₃H₁₈N₂OS 378.46† Not Reported Bulky 1,3-diphenyl groups; sulfanyl group enhances electron delocalization
5-(3-Chlorophenylsulfanyl)-1-Me-3-CF₃-1H-pyrazole-4-carbaldehyde 3-ClPhS (5), CF₃ (3), Me (1) C₁₆H₁₁ClF₃N₃OS 401.79 Not Reported Trifluoromethyl group increases electronegativity; chloro-substituent enhances lipophilicity
5-(4-Chlorophenoxy)-3-Me-1-Ph-1H-pyrazole-4-carbaldehyde 4-ClPhO (5), Me (3), Ph (1) C₁₇H₁₃ClN₂O₂ 324.75 Not Reported Phenoxy group reduces steric hindrance compared to sulfanyl analogs
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-MePh)propanamide Oxadiazole-thiazole hybrid C₁₆H₁₇N₅O₂S₂ 375.46 134–178 Hybrid structure with dual heterocyclic systems

†Calculated based on molecular formula.

Key Observations :

  • The target compound’s 1,3-diphenyl groups introduce significant steric hindrance, which may reduce solubility compared to mono-substituted analogs like the 4-chlorophenoxy derivative .
  • Trifluoromethyl (CF₃) and chloro substituents in analogs (e.g., ) enhance electronegativity and lipophilicity, which could improve membrane permeability in biological systems .

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data for Selected Pyrazole Derivatives

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) R Factor Data-to-Parameter Ratio Reference
Target Compound Not Reported
5-(3-ClPhS)-1-Me-3-CF₃-1H-pyrazole-4-carbaldehyde Monoclinic P2₁/c a=13.14, b=9.86, c=17.55; β=102.4° 0.088 13.0
5-(4-ClPhO)-3-Me-1-Ph-1H-pyrazole-4-carbaldehyde Monoclinic P2₁/n a=10.98, b=10.76, c=13.43; β=90.3° 0.039 12.5
2-(4-MePh)-5-[({[5-(4-MePh)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Monoclinic C2/c a=16.89, b=4.20, c=27.11; β=96.08° Not Reported

Key Observations :

  • Sulfanyl-containing compounds (e.g., ) often exhibit larger unit cell volumes due to the bulkier sulfur atom compared to oxygen analogs .
  • The low R factor (0.039) in indicates high precision in structural determination, likely achieved using SHELXL refinement tools .

Biological Activity

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a pyrazole ring with sulfanyl and phenyl substitutions, positions it as a promising candidate in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C23H18N2OS
  • CAS Number : 956744-37-9
  • Molecular Weight : 378.46 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
  • Introduction of the Sulfanyl Group : Reaction with 4-methylbenzenethiol.
  • Formylation : Utilizing Vilsmeier-Haack conditions to introduce the aldehyde group.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that several derivatives, including those structurally related to this compound, displayed effective inhibition against various pathogens:

CompoundMIC (µg/mL)MBC/MFC (µg/mL)Activity
5a0.22 - 0.25-Excellent
7b--Most Active

These results indicate a strong potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF7Compound X0.01
NCI-H460Compound Y0.03
SF-268Compound Z31.5

These findings suggest that modifications in the pyrazole structure can significantly enhance cytotoxicity against cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : It could interact with various receptors, altering downstream signaling cascades.

Case Studies and Research Findings

Research has highlighted the potential of pyrazole derivatives in treating inflammatory diseases and cancers. For example:

  • A study demonstrated that derivatives exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro.
  • Another investigation revealed that certain pyrazoles could induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Optimization Strategies :

  • Temperature control : Reflux in ethanol (78°C) or acetonitrile (82°C) ensures complete reaction .
  • Catalysis : Use of anhydrous conditions for Vilsmeier–Haack reactions minimizes side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Vilsmeier–HaackPOCl₃, DMF, 80°C, 6 hr65–70
Thiolation4-methylthiophenol, K₂CO₃, ethanol, reflux75–80
CyclocondensationEthyl acetoacetate, phenylhydrazine, HCl60–65

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 400.1 for C₂₃H₁₈N₂OS) .
  • Elemental Analysis : Validates purity (>98% C, H, N, S) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsReference
¹H-NMRδ 9.9 ppm (CHO), δ 2.4 ppm (CH₃-C₆H₄)
IR1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)
MS[M+H]⁺ = 400.1

Advanced: How is X-ray crystallography applied to determine the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction resolves the compound’s geometry:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane yields diffraction-quality crystals .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K, with R-factor < 0.04 .
  • Key Findings :
    • The pyrazole ring adopts a planar conformation with dihedral angles <5° relative to phenyl rings .
    • The sulfanyl group exhibits a bond length of 1.78 Å, indicating minimal steric hindrance .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
Bond Length (C-S)1.78 Å
Dihedral Angle4.8° (pyrazole vs. 4-methylphenyl)

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) model:

  • Electrostatic Potential : Identifies nucleophilic (aldehyde) and electrophilic (sulfanyl) sites .
  • HOMO-LUMO Gap : A gap of 4.2 eV suggests moderate reactivity, aligning with experimental oxidation data .
  • Charge Distribution : Negative charge on the aldehyde oxygen (-0.45 e) supports nucleophilic attack mechanisms .

Software Tools : Gaussian 09 or Amsterdam Density Functional (ADF) package .

Advanced: What methodologies are used to evaluate biological activities, and how are contradictions in pharmacological data resolved?

Methodological Answer:

  • In Vivo Assays : Carrageenan-induced edema (anti-inflammatory) and acetic acid writhing (analgesic) tests in rodents .
  • Contradiction Resolution :
    • Dose-Response Analysis : EC₅₀ values (e.g., 12 mg/kg for analgesia vs. 25 mg/kg for anti-inflammatory effects) clarify efficacy windows .
    • Metabolic Stability : LC-MS/MS quantifies plasma concentrations to rule out pharmacokinetic variability .

Q. Table 4: Biological Activity Data

AssayResult (IC₅₀/EC₅₀)Reference
Analgesic (ED₅₀)12 mg/kg
Anti-inflammatory25 mg/kg (40% inhibition)
Ulcerogenicity15% incidence at 50 mg/kg

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Pharmacophore Mapping : Replace the 4-methylphenylsulfanyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Docking Studies : AutoDock Vina predicts binding to COX-2 (ΔG = -9.2 kcal/mol) vs. COX-1 (ΔG = -6.5 kcal/mol), guiding selective anti-inflammatory agents .

Key Modification : Introducing a trifluoromethyl group at the 3-position increases half-life (t₁/₂ = 8.5 hr vs. 3.2 hr for parent compound) .

Advanced: How are computational methods used to resolve spectral data contradictions?

Methodological Answer:

  • NMR Prediction Tools : ACD/Labs or ChemDraw simulates spectra to validate ambiguous signals (e.g., distinguishing aldehyde vs. ketone protons) .
  • Dynamic NMR : Variable-temperature experiments resolve rotational barriers in sulfanyl groups, explaining split peaks at low temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.